Cas no 1361828-07-0 (2'-Chloro-2,4-dichloro-3'-nitro-biphenyl)

2'-Chloro-2,4-dichloro-3'-nitro-biphenyl is a chlorinated biphenyl derivative with a nitro substituent, offering utility as an intermediate in organic synthesis and specialty chemical applications. Its distinct substitution pattern enhances reactivity in cross-coupling reactions and electrophilic aromatic substitutions, making it valuable for constructing complex aromatic frameworks. The compound's stability under controlled conditions ensures consistent performance in synthetic workflows. Its structural features, including multiple halogen groups and a nitro moiety, facilitate further functionalization, enabling tailored modifications for pharmaceutical or agrochemical research. High purity grades are available to meet rigorous laboratory and industrial standards, ensuring reproducibility in advanced chemical processes.
2'-Chloro-2,4-dichloro-3'-nitro-biphenyl structure
1361828-07-0 structure
Product name:2'-Chloro-2,4-dichloro-3'-nitro-biphenyl
CAS No:1361828-07-0
MF:C12H6Cl3NO2
MW:302.540540218353
CID:4994263

2'-Chloro-2,4-dichloro-3'-nitro-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 2'-Chloro-2,4-dichloro-3'-nitro-biphenyl
    • Inchi: 1S/C12H6Cl3NO2/c13-7-4-5-8(10(14)6-7)9-2-1-3-11(12(9)15)16(17)18/h1-6H
    • InChI Key: WUUHBWJBYUIWDG-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C1C=CC(=CC=1Cl)Cl)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 310
  • XLogP3: 5.2
  • Topological Polar Surface Area: 45.8

2'-Chloro-2,4-dichloro-3'-nitro-biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011007293-250mg
2'-Chloro-2,4-dichloro-3'-nitro-biphenyl
1361828-07-0 97%
250mg
504.00 USD 2021-07-05
Alichem
A011007293-1g
2'-Chloro-2,4-dichloro-3'-nitro-biphenyl
1361828-07-0 97%
1g
1,460.20 USD 2021-07-05
Alichem
A011007293-500mg
2'-Chloro-2,4-dichloro-3'-nitro-biphenyl
1361828-07-0 97%
500mg
815.00 USD 2021-07-05

2'-Chloro-2,4-dichloro-3'-nitro-biphenyl Related Literature

Additional information on 2'-Chloro-2,4-dichloro-3'-nitro-biphenyl

Introduction to 2'-Chloro-2,4-dichloro-3'-nitro-biphenyl (CAS No. 1361828-07-0)

2'-Chloro-2,4-dichloro-3'-nitro-biphenyl, identified by its Chemical Abstracts Service (CAS) number 1361828-07-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This biphenyl derivative, characterized by its chloro and nitro substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural configuration of 2'-Chloro-2,4-dichloro-3'-nitro-biphenyl consists of a biphenyl core with chloro groups at the 2nd and 4th positions and a nitro group at the 3rd position on one of the phenyl rings. This specific arrangement imparts distinct reactivity and functionality, making it a versatile building block in medicinal chemistry. The presence of multiple halogen atoms enhances its utility in cross-coupling reactions, which are fundamental in constructing complex molecular architectures.

In recent years, the compound has been explored for its potential applications in the development of novel therapeutic agents. Researchers have been particularly interested in its role as a precursor in synthesizing biologically active compounds that target specific disease pathways. The nitro group, in particular, serves as a handle for further functionalization through reduction or diazotization reactions, enabling the creation of diverse chemical entities.

One of the most compelling aspects of 2'-Chloro-2,4-dichloro-3'-nitro-biphenyl is its incorporation into the synthesis of small-molecule inhibitors. These inhibitors have shown promise in preclinical studies for their ability to modulate enzyme activity and interfere with signaling cascades associated with various disorders. For instance, derivatives of this compound have been investigated for their potential to inhibit kinases and other enzymes involved in cancer progression. The chloro substituents facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of additional pharmacophores that enhance binding affinity and selectivity.

The pharmaceutical industry has leveraged the reactivity of 2'-Chloro-2,4-dichloro-3'-nitro-biphenyl to develop novel antibiotics and antiviral agents. The biphenyl scaffold is known to be conducive to drug design due to its rigidity and ability to accommodate multiple substituents without compromising stability. This has led to several patents and research publications detailing the synthesis and application of biphenyl derivatives in therapeutic contexts.

Moreover, advancements in computational chemistry have enabled more efficient screening processes for identifying promising candidates derived from 2'-Chloro-2,4-dichloro-3'-nitro-biphenyl. Molecular modeling techniques predict how different modifications will affect the compound's biological activity, streamlining the drug discovery pipeline. This integration of computational methods with traditional synthetic approaches has accelerated the development of novel compounds with improved pharmacokinetic profiles.

The environmental impact of 2'-Chloro-2,4-dichloro-3'-nitro-biphenyl is also a subject of interest among researchers. While its applications in medicine are well-documented, understanding its degradation pathways and ecological footprint is crucial for sustainable chemical manufacturing. Studies have begun to explore how this compound behaves under various environmental conditions, providing insights into its potential persistence and effects on non-target organisms.

In conclusion, 2'-Chloro-2,4-dichloro-3'-nitro-biphenyl (CAS No. 1361828-07-0) represents a significant advancement in synthetic organic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing next-generation therapeutics. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an even greater role in addressing unmet medical needs.

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